Pyrrolidine-1-carboximidamide, sulfuric acid

Description

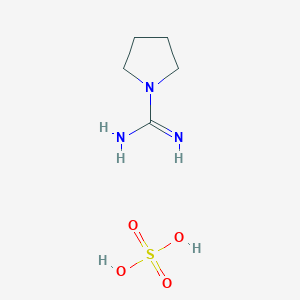

Pyrrolidine-1-carboximidamide (CAS: 13932-58-6) is a five-membered heterocyclic amine derivative with the molecular formula C₅H₁₁N₃ and a molecular weight of 113.16 g/mol . This compound is structurally characterized by a pyrrolidine ring (a saturated five-membered ring with four carbon atoms and one nitrogen atom) substituted with a carboximidamide group (-C(=NH)NH₂).

Properties

IUPAC Name |

pyrrolidine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.H2O4S/c6-5(7)8-3-1-2-4-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQLHYLNOMNMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529423 | |

| Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17238-56-1, 62271-55-0 | |

| Record name | 1-Pyrrolidinecarboximidamide, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(pyrrolidine-1-carboxamidine) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--pyrrolidine-1-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Decarboxylation of L-Proline Derivatives

The oxidative decarboxylation of carbamimidoyl-L-proline derivatives using silver(I)/peroxydisulfate (Ag(I)/S₂O₈²⁻) represents a foundational method. This approach generates an iminium intermediate, which is trapped by nucleophiles like benzamide to form the target compound. Key steps include:

-

Substrate Preparation : L-Proline is functionalized with a carboximidamide group via condensation with cyanamide under alkaline conditions.

-

Oxidative Decarboxylation : The carboxyl group is cleaved using Ag(I)/S₂O₈²⁻, producing a reactive iminium ion.

-

Intermolecular Trapping : Nucleophiles such as benzamide or urea derivatives react with the iminium intermediate to yield pyrrolidine-1-carboximidamide derivatives.

Reaction conditions significantly influence outcomes. For instance, organic solvents like dichloromethane or acetonitrile often lead to byproducts such as pyrrolidones (e.g., 10 in Scheme 3 of), whereas aqueous mixtures improve selectivity for the desired carboximidamide.

Intramolecular Cyclization of Acyl-L-Arginine

Acylated arginine derivatives undergo oxidative decarboxylation followed by intramolecular cyclization to form the pyrrolidine-1-carboximidamide core. This method, exemplified by the synthesis of cernumidine, proceeds via:

-

Acylation : L-Arginine is acylated with chloroformates or activated carboxylic acids.

-

Oxidative Decarboxylation : Similar to the proline method, Ag(I)/S₂O₈²⁻ facilitates decarboxylation, generating an acyliminium intermediate.

-

Cyclization : The acyliminium intermediate undergoes spontaneous intramolecular cyclization, forming the bicyclic guanidine structure.

This route benefits from higher yields (up to 45%) compared to the proline-based approach (15–20%) but is limited to substrates capable of forming stable acyliminium intermediates.

Comparative Analysis of Methodologies

The table below contrasts critical parameters for the two primary synthetic routes:

| Parameter | L-Proline Route | Acyl-L-Arginine Route |

|---|---|---|

| Starting Material | Carbamimidoyl-L-proline | Acyl-L-arginine |

| Key Reagents | Ag(I)/S₂O₈²⁻, Nucleophiles | Ag(I)/S₂O₈²⁻ |

| Intermediate | Iminium ion | Acyliminium ion |

| Trapping Mechanism | Intermolecular | Intramolecular |

| Yield Range | 15–20% | 35–45% |

| Byproducts | Pyrrolidones, Aldehydes | Minimal |

| Scope | Broad (diverse nucleophiles) | Narrow (requires acyl group) |

The L-proline route offers versatility for synthesizing analogues with varied substituents but suffers from lower yields due to competing side reactions. Conversely, the arginine route provides higher efficiency but restricts structural diversity.

Optimization of Reaction Conditions

Solvent Systems

Solvent polarity profoundly impacts intermediate stability and product distribution:

Temperature and Stoichiometry

-

Temperature : Reactions conducted at 0–5°C minimize thermal degradation of intermediates.

-

Ag(I) Loading : A 1:1 molar ratio of AgNO₃ to substrate optimizes decarboxylation efficiency without over-oxidizing the iminium intermediate.

Purification and Characterization

Crude products are purified via:

-

Acid-Base Extraction : Isolation of the free base using NaOH, followed by sulfuric acid neutralization to precipitate the target compound.

-

Chromatography : Silica gel chromatography with eluents like ethyl acetate/methanol (9:1) resolves closely related impurities.

Characterization relies on:

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-1-carboximidamide, sulfuric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

Pyrrolidine-1-carboximidamide, sulfuric acid is widely used as a reagent in organic synthesis. It serves as a building block for more complex molecules, facilitating the synthesis of various chemical entities through different reaction pathways.

Key Reactions :

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Participates in reduction reactions with sodium borohydride.

- Substitution : Engages in substitution reactions where functional groups are exchanged.

Biological Activities

Research indicates that this compound exhibits potential biological activities that may include antimicrobial and anticancer properties. Studies have explored its role in biochemical pathways and its interaction with various enzymes and proteins.

Biochemical Properties :

- Acts as an inhibitor or activator of specific enzymes.

- Influences cellular processes such as gene expression and protein synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development aimed at treating various diseases.

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry explored the anticancer potential of pyrrolidine derivatives, including this compound. The findings indicated significant inhibition of cancer cell proliferation through modulation of specific signaling pathways.

Case Study 2: Antimicrobial Properties

Research conducted by Johns et al. demonstrated the antimicrobial efficacy of pyrrolidine derivatives against various bacterial strains. The study highlighted the compound's ability to disrupt bacterial cell membranes.

Mechanism of Action

The mechanism of action of pyrrolidine-1-carboximidamide, sulfuric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine-1-carboxamidine Hemisulfate

Piperidine-1-carboxamidine hemisulfate (CAS: 17238-53-8) is a structural analog with a six-membered piperidine ring instead of pyrrolidine. Key differences include:

Structural and Functional Implications :

Other Structurally Related Compounds

While 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) shares a pyrrolidine backbone, it is substituted with a carboxylic acid group rather than a carboximidamide, making it functionally distinct .

Research Findings and Data Limitations

Toxicity and Pharmacological Data

- Piperidine-1-carboxamidine hemisulfate has documented acute toxicity profiles, with studies highlighting its use in bioactive molecule development .

Biological Activity

Pyrrolidine-1-carboximidamide, sulfuric acid is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article examines its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound interacts with various enzymes and proteins, influencing their activity and function. It may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways critical for cellular function. The compound's structure allows it to participate in diverse biochemical reactions, making it valuable in both research and industrial applications.

Cellular Effects

The compound exhibits significant effects on cellular processes such as cell signaling pathways, gene expression, and metabolism. Research indicates that it can alter gene expression profiles, leading to changes in protein synthesis and cellular behavior. For example, studies have shown that at lower concentrations, it can enhance cellular functions while higher concentrations may induce toxicity.

Molecular Mechanism

The molecular mechanism of action involves binding interactions with specific biomolecules. This compound can inhibit or activate enzyme functions, resulting in altered gene expression and cellular responses. This interaction is crucial for its potential therapeutic applications in treating diseases.

Temporal Effects

The stability of this compound under laboratory conditions affects its long-term biological activity. Studies indicate that while the compound maintains stability under certain conditions, it may degrade over time, impacting its efficacy.

Dosage Effects

In animal models, the biological effects of the compound vary with dosage:

- Lower Doses : Beneficial effects on cellular function.

- Higher Doses : Potentially toxic effects leading to adverse outcomes.

Metabolic Pathways

This compound plays a role in various metabolic pathways by interacting with enzymes and cofactors. This interaction influences metabolic flux and levels of metabolites within cells.

Transport and Distribution

The transport mechanisms of this compound are critical for its biological activity. It interacts with specific transporters that dictate its localization within tissues and cells. Understanding these interactions is essential for optimizing its therapeutic use.

Subcellular Localization

The compound shows specific subcellular localization patterns that influence its functionality. Targeting signals or post-translational modifications may direct the compound to specific organelles where it exerts its biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Antimicrobial Activity

Research indicates that certain derivatives of this compound exhibit effectiveness against various bacterial strains. For instance:

- Study A : Demonstrated antimicrobial properties against Escherichia coli and Staphylococcus aureus.

- Study B : Showed enhanced activity when used in combination with other antibiotics .

Antitumor Properties

Preliminary studies suggest that this compound may have anticancer properties:

- Case Study 1 : In vitro assays indicated cytotoxic effects on cancer cell lines.

- Case Study 2 : Animal models demonstrated reduced tumor growth when treated with the compound .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action | Applications |

|---|---|---|---|

| Pyrrolidine-1-carboximidamide | Antimicrobial, Antitumor | Enzyme inhibition/activation | Pharmaceuticals |

| Compound X | Antibacterial | Efflux pump inhibition | Antibiotic potentiation |

| Compound Y | Anticancer | Apoptosis induction | Cancer therapy |

This table highlights the unique properties of Pyrrolidine-1-carboximidamide compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing pyrrolidine-1-carboximidamide derivatives using sulfuric acid-based catalysts?

- Answer : Synthesis typically involves acid-catalyzed condensation or cyclization reactions. For example, sulfuric acid or its derivatives (e.g., alumina sulfuric acid) can activate carbonyl groups in substrates like 1,3-dicarbonyl compounds, enabling imine formation and subsequent cyclization to pyrrolidine derivatives. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions like over-acidification or decomposition . Key steps include:

- Catalyst preparation : Use of solid acids (e.g., MSA, TSA) for recyclability and reduced corrosion .

- Characterization : Confirm product purity via NMR, FTIR, and HPLC .

Q. How are structural and electronic properties of pyrrolidine-1-carboximidamide-sulfuric acid complexes characterized?

- Answer : Techniques include:

- X-ray crystallography : Determines bond lengths (e.g., S–N bond at 1.628 Å in sulfonamide derivatives) and molecular conformation .

- Spectroscopy : FTIR identifies functional groups (e.g., S–N stretching at 857 cm⁻¹), while ¹H/¹³C NMR confirms regioselectivity .

- Computational modeling : Density Functional Theory (DFT) at B3LYP/6-311G++(d,p) level predicts electronic interactions and stability .

Q. What safety protocols are critical for handling sulfuric acid in pyrrolidine derivative synthesis?

- Answer :

- Containment : Use corrosion-resistant reactors (e.g., glass-lined steel) to prevent acid leakage .

- Neutralization : Post-reaction, residual acid is neutralized with NaOH (0.1–1.0 M) and monitored via pH titration to phenolphthalein endpoint .

- Waste management : Acidic byproducts are treated with calcium carbonate before disposal .

Advanced Research Questions

Q. How can data discrepancies in sulfuric acid recovery from alkylation emulsions be resolved?

- Answer : Experimental recovery rates (e.g., 92.5–100.4% in acid/hydrocarbon emulsions) may vary due to:

- Sampling bias : Ensure isokinetic sampling and minimize airborne loss via wind shields .

- Analytical calibration : Use triplicate titrations with standardized NaOH to reduce measurement error (±0.05 mL precision) .

- Statistical validation : Apply ANOVA to compare recovery percentages across acid-to-hydrocarbon ratios (e.g., 0.329–0.734 volume fractions) .

Q. What catalytic mechanisms explain the superiority of solid sulfuric acid derivatives (e.g., MSA, TSA) over liquid H₂SO₄ in green synthesis?

- Answer : Solid acids enhance:

- Surface activation : Bronsted acid sites protonate carbonyl groups, accelerating nucleophilic attack (e.g., in gem-bisamide formation) .

- Reusability : MSA retains >95% activity after 5 cycles due to stable Lewis acid sites .

- Solvent compatibility : Ethyl acetate or ethanol minimizes side reactions vs. traditional polar solvents .

Q. How do computational studies inform the design of pyrrolidine-sulfuric acid complexes for pharmacological applications?

- Answer :

- Docking simulations : Predict binding affinity of pyrrolidine derivatives to target proteins (e.g., microbial enzymes) using AutoDock Vina .

- ADMET profiling : Assess bioavailability and toxicity via SwissADME or ProTox-II .

- Reaction pathway optimization : DFT identifies transition states to reduce energy barriers in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.